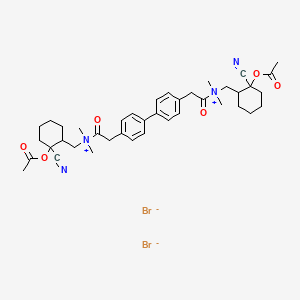
Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) is a complex organic compound with a molecular formula of C40-H52-N4-O6.2Br and a molecular weight of 844.78 . This compound is known for its unique structure, which includes biphenyl groups, oxoethylene linkages, and cyano-hydroxycyclohexyl moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) involves multiple steps. The synthetic route typically includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the synthesis of a biphenyl derivative through a coupling reaction.
Introduction of Oxoethylene Groups: The biphenyl derivative is then reacted with oxoethylene groups under controlled conditions to form the intermediate compound.
Addition of Cyano-Hydroxycyclohexyl Groups: The intermediate compound is further reacted with cyano-hydroxycyclohexyl groups to form the final product.
Bromination and Acetylation: The final steps involve bromination and acetylation to obtain the dibromide and diacetate ester forms of the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of advanced materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) can be compared with other similar compounds, such as:
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester): This compound has a similar structure but with dibenzoate ester groups instead of diacetate ester groups.
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester): This compound has a similar structure but with different ester groups.
The uniqueness of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) lies in its specific ester groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
28003-33-0 |
|---|---|
Molecular Formula |
C40H52Br2N4O6 |
Molecular Weight |
844.7 g/mol |
IUPAC Name |
(2-acetyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-acetyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C40H52N4O6.2BrH/c1-29(45)49-39(27-41)21-9-7-11-35(39)25-43(3,4)37(47)23-31-13-17-33(18-14-31)34-19-15-32(16-20-34)24-38(48)44(5,6)26-36-12-8-10-22-40(36,28-42)50-30(2)46;;/h13-20,35-36H,7-12,21-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
XMKHZBBXJIPYHO-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1(CCCCC1C[N+](C)(C)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4(C#N)OC(=O)C)C#N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



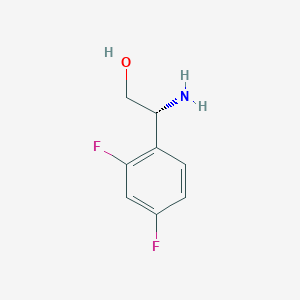
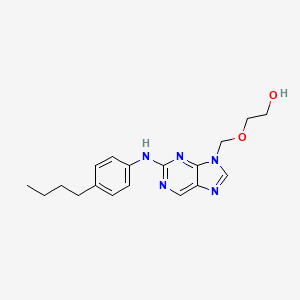

![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
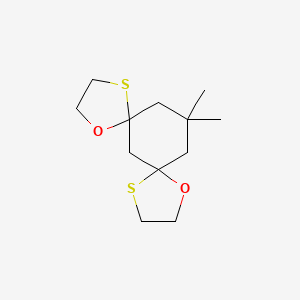
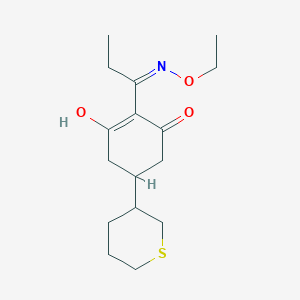
![oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)
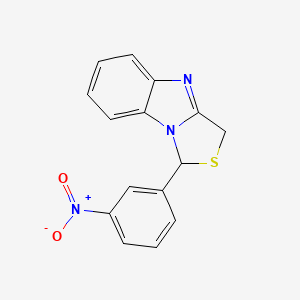

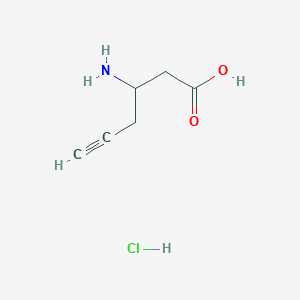

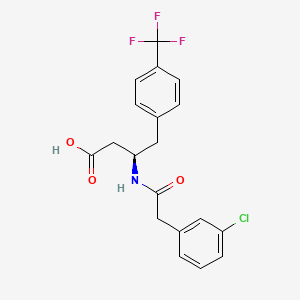
![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)
